Boc-L-Propargylglycine

Catalog No.
S755351
CAS No.
63039-48-5
M.F
C22H38N2O4
M. Wt
213.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Propargylglycine

CAS Number

63039-48-5

Product Name

Boc-L-Propargylglycine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid

Molecular Formula

C22H38N2O4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

RUFMNUDFZKNXCE-HMZWWLAASA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O

Synonyms

63039-47-4;BOC-D-PRA-OHDCHA;BOC-D-PRA-OHDCHA;09797_FLUKA;KM0687;AKOS025312273;Magnesium,bromo(2,5-dimethoxyphenyl)-;FT-0679750;Boc-D-propargyl-Gly-OHdicyclohexylammoniumsalt;Boc-D-2-propargylglycine(dicyclohexylammonium)salt;Boc-D-propargyl-Gly-OH(dicyclohexylammonium)salt;(2R)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoicacid;dicha;(R)-2-(Boc-amino)-4-pentynoicacid(dicyclohexylammonium)salt

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin and Significance:

Boc-L-Propargylglycine is a derivative of the naturally occurring amino acid glycine. It incorporates a bulky tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a propargyl moiety (a three-carbon chain with a terminal alkyne group) replacing the hydrogen atom on the alpha carbon. This unique structure makes Boc-L-Pra-OH a valuable tool for researchers due to several reasons:

  • The Boc group protects the amino group, preventing unwanted side reactions during peptide synthesis [].
  • The propargyl moiety allows for further chemical modifications through its reactive alkyne functionality. This enables the incorporation of various functional groups or biomolecules into peptides, leading to the creation of novel structures with specific properties [].

Molecular Structure Analysis

Boc-L-Pra-OH possesses a C-shaped backbone with the following key features:

  • Central Carbon: The alpha carbon (Cα) is the chiral center, containing the amino group (protected by Boc), the propargyl chain, and a hydrogen atom. The "L" in the name indicates the L-stereoisomer configuration at this center [].
  • Boc Protecting Group: The bulky Boc group (C(CH3)3OCO-) is attached to the amino group, ensuring its protection during peptide chain assembly [].
  • Propargyl Moiety: The three-carbon propargyl chain terminates with an alkyne group (C≡CH), providing a reactive site for further chemical modifications [].
  • Carboxyl Group: The molecule ends with a carboxyl group (COOH), which is essential for peptide bond formation during synthesis [].

Chemical Reactions Analysis

Synthesis:

Reactions of the Propargyl Moiety:

The key advantage of Boc-L-Pra-OH lies in the diverse range of reactions its alkyne functionality can undergo. Some notable examples include:

  • Click Chemistry: This popular technique utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to efficiently conjugate azide-containing molecules (e.g., fluorescent tags, targeting moieties) to the alkyne group, creating functionalized peptides.
  • Thiol-yne Coupling: This reaction allows the conjugation of thiol-containing molecules (e.g., cysteine residues in peptides) to the alkyne group, enabling the formation of cyclic peptides or cross-linked peptide structures.

Deprotection:

Following peptide synthesis, the Boc protecting group is typically removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group, which can then participate in further reactions or folding processes [].


Physical And Chemical Properties Analysis

  • Be a white or slightly off-white crystalline solid at room temperature [].
  • Have moderate solubility in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Be hygroscopic (absorbs moisture from the air).
  • Be stable under recommended storage conditions (dry, cool environment) [].

Mechanism of Action (Not Applicable)

Boc-L-Pra-OH does not have a direct mechanism of action as it's a building block for peptides. Its role lies in enabling the incorporation of the propargyl moiety into peptides, which can then be further modified to achieve specific functions.

  • Wearing gloves, eye protection, and protective clothing.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations [].

Antibacterial Activity:

Studies have shown that Boc-L-Propargylglycine exhibits antibacterial properties. It has been shown to be effective against a range of bacterial strains, including some that are resistant to conventional antibiotics. Further research is needed to explore its mechanism of action and potential for development into novel antibacterial agents.

Cancer Research:

Boc-L-Propargylglycine has shown promise in cancer research due to its ability to inhibit the growth of cancer cells. Its ability to form conjugates with biomolecules like peptides and antibodies allows researchers to target specific cancer cells. More research is necessary to determine its efficacy and safety in vivo.

Bioconjugation Chemistry:

The presence of the alkyne functional group in Boc-L-Propargylglycine makes it valuable in bioconjugation chemistry. This allows researchers to attach it to other molecules using click chemistry, a powerful technique for creating complex biomolecular structures. This has applications in drug development, targeted drug delivery, and bioimaging.

DNA Triplex Formation:

Boc-L-Propargylglycine can bind to DNA and form triplexes, which are three-stranded DNA structures. This ability has potential applications in gene regulation studies and the development of DNA-targeted therapies.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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